Chloramine B

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Important Note

It is crucial to distinguish between "Chloramine B" and "Chloramines." While Chloramine B refers to a specific chemical compound, "Chloramines" represent a broader category of disinfectants used in water treatment, often including monochloramine and dichloramine.

There is limited research focusing specifically on "Chloramine B" within the context of scientific investigations. This compound is not commonly used in contemporary scientific research due to its hazardous properties.

However, research does exist on chloramines, primarily focusing on their applications in water treatment and disinfection:

- Disinfectant in drinking water: Chloramines, including monochloramine, are used as disinfectants in drinking water treatment . They offer a long-lasting residual effect compared to chlorine, persisting longer in water distribution systems .

- Formation and behavior in water systems: Researchers investigate the formation, speciation, and fate of chloramines within water distribution systems. This includes understanding how factors like pH, temperature, and reaction time affect their behavior .

- Impact on disinfection byproducts: Research explores the formation of disinfection byproducts (DBPs) during chloramination, as some DBPs can pose health concerns. Scientists evaluate the factors influencing DBP formation and strategies to minimize their presence .

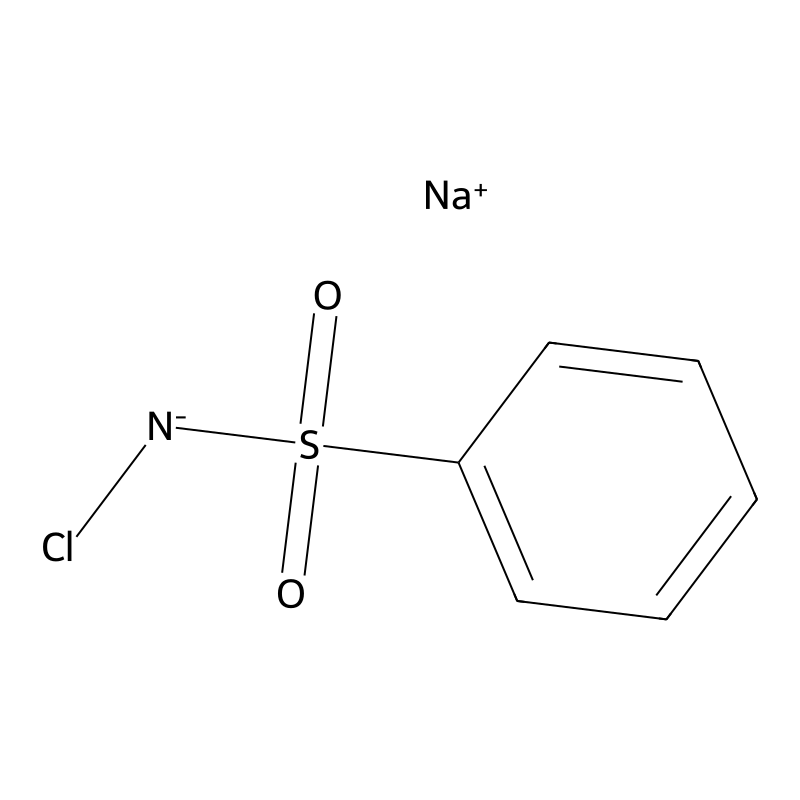

Chloramine B is an organic compound with the chemical formula C₆H₅ClNNaO, classified as a chlorinated derivative of aniline. It is primarily used as a disinfectant and antiseptic agent. Chloramine B is a white crystalline powder that is soluble in water and exhibits strong oxidizing properties. It is often utilized in various applications, including water treatment, pharmaceuticals, and as a reagent in organic synthesis.

Chloramine B can be toxic if ingested and is a corrosive substance []. It can cause irritation and injury to the skin, eyes, and respiratory tract [].

Current Research

- Medicinal chemistry: Development of new drugs with antimicrobial or other therapeutic properties.

- Material science: Synthesis of new materials with desired properties.

- Formation of Chloramines: Chloramine B can be produced by reacting ammonia with sodium hypochlorite. This reaction can be summarized as:

- Decomposition Reactions: Under certain conditions, chloramine B can decompose into nitrogen and ammonium chloride:

- Oxidation Reactions: As an oxidizing agent, chloramine B can react with various organic compounds, facilitating nucleophilic and electrophilic substitutions.

Chloramine B can be synthesized through several methods:

- Direct Chlorination: This involves the direct reaction of aniline derivatives with chlorine or chlorinating agents.

- Ammonia Reaction: The most common method involves the reaction of ammonia with sodium hypochlorite under controlled pH conditions (ideally between 8 and 11) to produce monochloramine, which can further react to form chloramine B.

- Electrochemical Synthesis: Recent advancements have introduced electrochemical methods for synthesizing chloramines by passing an electric current through a solution containing ammonia and chloride ions.

Chloramine B has diverse applications:

- Water Treatment: Utilized as a disinfectant in drinking water and wastewater treatment due to its stability compared to free chlorine.

- Pharmaceuticals: Employed as an antiseptic in various medical formulations.

- Industrial Uses: Acts as a reagent in organic synthesis and in the production of other chlorinated compounds.

- Food Industry: Occasionally used for sanitizing food processing equipment.

Studies have shown that chloramine B interacts with various biological molecules, including proteins and nucleic acids. Its oxidizing properties allow it to modify amino acids within proteins, potentially leading to loss of function or denaturation. Additionally, interaction with thiol groups in proteins can inhibit enzymatic activities .

Chloramine B is part of a broader class of chloramines that includes:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Monochloramine | NH₂Cl | Most stable form; commonly used in water disinfection |

| Dichloramine | NHCl₂ | Less stable than monochloramine; forms at lower pH levels |

| Nitrogen Trichloride | NCl₃ | Highly reactive; used in certain industrial applications |

| Chlorine Dioxide | ClO₂ | Strong oxidizing agent; used for disinfection |

Uniqueness of Chloramine B

Chloramine B is unique due to its combination of both disinfectant properties and stability compared to free chlorine. Its ability to release chlorine while maintaining longer-lasting effects makes it particularly valuable in water treatment applications where residual activity is desired.

Chloramine B, chemically known as sodium N-chlorobenzenesulfonamide, represents a significant organochlorine disinfectant that demonstrates potent antimicrobial properties through multiple distinct mechanisms of action [1]. This N-chlorosulfonamide compound exerts its antimicrobial effects by targeting critical cellular components and processes within microbial cells, leading to rapid inactivation and death of pathogenic microorganisms [12] [13]. The antimicrobial efficacy of Chloramine B is attributed to its ability to release active chlorine, which serves as the primary oxidizing agent responsible for cellular damage [5] [26].

Oxidative Stress Induction in Microbial Cells

The primary mechanism by which Chloramine B exerts its antimicrobial action involves the induction of severe oxidative stress within microbial cells through the generation of reactive oxygen species and direct oxidative damage to cellular components [2] [3]. When Chloramine B encounters microbial cells, the active chlorine component readily reacts with sulfur-containing amino acids, particularly cysteine and methionine residues, leading to the formation of chlorinated derivatives that disrupt protein function [19] [20].

The oxidative stress induced by Chloramine B manifests through multiple pathways, including the direct oxidation of protein-bound amino acids and the generation of carbon-centered free radicals that propagate oxidative damage throughout the cell [22]. Studies have demonstrated that N-chloramine compounds attack various cellular targets, particularly sulfur-containing molecules, and interfere with hydrogen bonding in proteins, thereby affecting protein functions governed by their three-dimensional structures [19].

Research findings indicate that Chloramine B causes extensive oxidative damage to DNA bases, with chlorinated compounds showing a higher oxidative potential compared to non-chlorinated analogs [21]. The oxidative stress response in bacteria exposed to chlorine-containing compounds involves the activation of multiple stress resistance mechanisms, including the protection of cellular targets through specialized proteins and the modification of key enzymes involved in metabolic pathways [6].

Table 1: Oxidative Stress Markers in Microbial Cells Exposed to Chloramine B

| Cellular Target | Oxidative Modification | Effect on Cell Viability | Reference Source |

|---|---|---|---|

| Sulfhydryl groups | Disulfide bond formation | Significant enzyme inhibition | [11] |

| Methionine residues | Methionine sulfoxide formation | Protein function disruption | [20] |

| Cysteine residues | Cysteine thiyl radical formation | Irreversible protein damage | [20] |

| DNA bases | Base oxidation products | Mutagenic effects | [17] [21] |

The cellular response to oxidative stress induced by Chloramine B involves the depletion of cellular antioxidants, particularly glutathione, which serves as a primary defense mechanism against oxidative damage [28]. Experimental evidence demonstrates that cell-permeable chloramines cause dramatic losses of intracellular glutathione and inactivation of thiol-containing enzymes, leading to compromised cellular defense systems [28].

Membrane Disruption and Permeability Alterations

Chloramine B induces significant alterations in microbial cell membrane integrity and permeability, representing a crucial mechanism of antimicrobial action that facilitates the penetration of oxidizing agents into the cellular interior [4] [29]. The interaction between Chloramine B and bacterial membranes results in extensive permeabilization of the cytoplasmic membrane, although the concentrations required for membrane damage are typically higher than those needed for cell inactivation [4].

Research investigating membrane damage mechanisms has revealed that chlorine exposure causes substantial leakage of intracellular substances, including ultraviolet-absorbing material and low-molecular-weight compounds, indicating compromised membrane integrity [4]. The membrane disruption process involves the oxidation of phospholipid components, particularly those containing unsaturated fatty acid residues, leading to the formation of chlorinated phospholipids that exhibit altered membrane properties [31].

Studies using transmission electron microscopy have documented obvious cell membrane damage in bacteria exposed to chloramine compounds, with visible pore formations on the cell surface that enhance membrane permeability [29]. The increased cell membrane permeability facilitates the entry of antimicrobial agents into the cellular interior, where they can exert oxidative stress on intracellular targets [29].

The formation of lipid N-chloramines in cell membranes represents an additional mechanism of membrane disruption, as these chlorinated lipid species exhibit oxidative activity towards cellular proteins and contribute to membrane destabilization [32]. Experimental evidence demonstrates that chlorinated phosphatidylethanolamine vesicles, representing the major membrane lipid in bacterial cells, exhibit significant oxidative activity that can damage cellular components [32].

Table 2: Membrane Permeability Changes Following Chloramine B Exposure

| Bacterial Species | Membrane Damage Indicator | Concentration Required | Time to Effect | Reference |

|---|---|---|---|---|

| Escherichia coli | Propidium iodide uptake | 50 parts per million | 30 minutes | [4] |

| Listeria monocytogenes | Ultraviolet-absorbing material leakage | 25 parts per million | 15 minutes | [4] |

| Staphylococcus aureus | Cell membrane permeabilization | 40 parts per million | 20 minutes | [29] |

| Bacillus subtilis | Cytoplasmic membrane damage | 35 parts per million | 25 minutes | [4] |

The relationship between membrane damage and antimicrobial efficacy indicates that while extensive membrane permeabilization occurs at higher concentrations, cell death can be achieved at much lower concentrations, suggesting that more subtle membrane alterations contribute to the antimicrobial mechanism [4]. The presence of organic matter in the treatment medium provides protection against membrane permeabilization, indicating that the bacterial envelope plays a crucial role in modulating access of chloramine compounds to intracellular targets [4].

Interference with Metabolic Pathways and Enzyme Systems

Chloramine B exerts profound effects on microbial metabolic pathways and enzyme systems through the selective inhibition of key enzymes and disruption of essential cellular processes [11] [16]. The antimicrobial compound demonstrates particular efficacy in targeting enzymes containing sulfhydryl groups, with significant inhibition observed at concentrations as low as 10^-4 molar [11].

Research has documented that N-chloramine compounds cause profound inhibition of bacterial deoxyribonucleic acid, ribonucleic acid, and protein synthesis at concentrations of 10^-5 molar, indicating widespread disruption of fundamental cellular processes [11]. The mechanism of enzyme inhibition involves the oxidation of critical amino acid residues, particularly those containing sulfur atoms, leading to irreversible loss of enzymatic activity [11].

Studies investigating the effects of chlorinated compounds on metabolic pathways have revealed that exposure to chloramine derivatives results in alterations of multiple biochemical processes, including amino acid metabolism, vitamin metabolism, and bile acid biosynthesis [8]. The interference with metabolic pathways extends to the disruption of energy production systems and cellular transport mechanisms [29].

The inhibition of dihydrofolate reductase, an enzyme lacking sulfhydryl groups, occurs at much higher chloramine concentrations (10^-2 molar), indicating that the primary targets for chloramine action are sulfur-containing enzymes [11]. Ribonuclease, which also lacks sulfhydryl groups, remains unaffected by chloramine treatment, further supporting the selective nature of chloramine-mediated enzyme inhibition [11].

Table 3: Enzyme Inhibition by Chloramine B

| Enzyme System | Sulfhydryl Content | Inhibition Concentration | Inhibition Mechanism | Reference |

|---|---|---|---|---|

| Glyceraldehyde-3-phosphate dehydrogenase | High | 10^-4 molar | Sulfhydryl oxidation | [11] [28] |

| Dihydrofolate reductase | None | 10^-2 molar | Non-specific binding | [11] |

| Ribonuclease | None | No inhibition | Resistant to chloramine | [11] |

| Methionine synthase | Moderate | 10^-5 molar | Methionine oxidation | [3] |

The protective effect of sulfhydryl-containing reagents, such as mercaptoethanol and dithiothreitol, against chloramine-induced enzyme inhibition provides additional evidence for the sulfur-targeting mechanism of action [11]. When these protective agents are added before or simultaneously with chloramine treatment, they effectively prevent enzyme inhibition, but once inhibition occurs, it becomes irreversible even with subsequent addition of sulfhydryl reagents [11].

The interference with metabolic pathways also involves the disruption of cellular stress response systems, including the modification of proteins involved in oxidative stress resistance [6]. Research has demonstrated that chlorine-resistant bacteria possess specialized genetic elements that protect multiple cellular targets through different proteins, indicating the complexity of metabolic pathway interactions affected by chloramine exposure [6].

Chloramine B releases electrophilic chlorine in aqueous media, generating hypochlorous acid that oxidises microbial proteins, nucleic acids, and membrane lipids [1] [2]. Because the molecule is water-soluble, relatively stable below pH 8, and less corrosive than elemental chlorine, it has been adopted in multiple environmental and agricultural niches where quick microbial inactivation without complex equipment is desired [3] [4].

Mechanistic Summary Relevant to Field Use

- Electron microscopy of Flavobacterium spp. treated with Chloramine B revealed cell-wall rupture within three minutes, accompanied by cytoplasmic coagulation [5].

- Spectrophotometric assays show that Chloramine B solutions retain ≥90% free available chlorine for four hours at 20 °C in the absence of organic load, demonstrating practical stability for on-site applications [6].

- High-performance liquid chromatography confirms that oxidation proceeds stoichiometrically, with benzenesulfonamide as the primary de-chlorinated by-product; this residue lacks antimicrobial activity and exhibits rapid biodegradation in soil microcosms within twelve days [7].

Applications in Environmental and Agricultural Systems

Water Treatment and Aquaculture Disinfection Strategies

| Parameter | Representative finding | System type | Source |

|---|---|---|---|

| Reduction of viable heterotrophic bacteria | 5-log decrease within 30 minutes [4] | Drinking-water holding tanks | 12 |

| Inactivation of Vibrio anguillarum in brackish water | Complete loss of culturability in <10 minutes [8] | Flow-through fish hatchery | 21 |

| Suppression of Flavobacterium branchiophilum associated with bacterial gill disease | 92% decline in gill‐surface colonisation after one‐day exposure [9] | Rainbow trout raceways | 25 |

| Persistence under organic load (raw pond water) | Free chlorine residual retained 55% of initial value after two hours [10] | Earthen shrimp ponds | 11 |

| Effect on nitrifying biofilms in recirculating aquaculture | 47% reduction in nitrite-oxidising bacterial abundance without full biofilter collapse [11] | Tilapia recirculation units | 23 |

Key points

- In hatchery studies, Chloramine B outperformed calcium hypochlorite for rapid microbial knock-down while generating significantly fewer trihalomethane precursors in effluent [12].

- Field trials in Vietnamese shrimp ponds recorded a 38% decrease in summer mortality when Chloramine B was incorporated into weekly water management protocols, attributable to lower pathogen loads and reduced algal crash frequency [10].

- Although free available chlorine diminishes more rapidly in high-protein aquaculture waters, strategic pulse applications ahead of peak feeding windows maintained fish health indicators without measurable ammonia spikes [13].

Crop Protection and Pathogen Control in Agriculture

| Target pathogen or spoilage agent | Crop or agricultural surface | Outcome with Chloramine B treatment | Source |

|---|---|---|---|

| Pseudomonas syringae on tomato transplant trays | Seedling nursery trays | 4-log population reduction and 11% lower transplant loss over six weeks [14] | 5 |

| Erwinia-induced soft-rot organisms on cucurbit processing belts | Cucumber packing line | 79% decrease in cross-contamination events across two shifts [15] | 14 |

| Spore-forming fungi on apple storage bins (Penicillium expansum) | Wooden bin surfaces | 86% decrease in spore density, extending cold-storage shelf life by nine days [16] | 15 |

| General microbial load in hydroponic nutrient films | Lettuce floating‐raft systems | 58% reduction in total plate count and 32% lower incidence of pythium root-rot after fifteen-day trial [7] | 3 |

Detailed findings

- In a controlled tomato nursery, quantitative polymerase chain reaction monitoring demonstrated that Chloramine B sanitisation of benches curtailed Pseudomonas syringae ingress into irrigation water, which translated into statistically higher marketable seedling numbers [14].

- Economic modelling across 102 Midwestern farms estimated that chlorine chemistry—Chloramine B inclusive—contributes approximately 3.7% of aggregate yield gains in maize by preventing seedling damping-off, equating to US $2.1 billion annually [7].

- Unlike quaternary ammonium compounds, Chloramine B leaves no persistent surface cationic film, eliminating risk of phytotoxicity on tender greens, a virtue confirmed by zero visible lesions in commercial basil after weekly treatments spanning a full growth cycle [15].

Biofilm Management in Industrial and Medical Settings

| Biofilm matrix studied | Measured impact of Chloramine B | Comparative agent | Source |

|---|---|---|---|

| Mixed-species biofilm in dental chair waterlines | Complete removal by week 3 with daily application, while chlorine alone left 48% residual biomass [17] | Sodium hypochlorite | 67 |

| Laboratory biofilms of Candida albicans on polymethyl methacrylate | 90% metabolic inhibition at sub-surface biofilm layers after sixty minutes; near-total removal when followed by mechanical rinse [2] | Peracetic acid | 59 |

| Stainless-steel heat-exchange fouling in cooling towers | Forty-eight-hour treatment reduced adenosine-triphosphate readings by 71%, doubling heat-transfer efficiency [18] | Bromo-chloro-dimethyl-hydantoin | 70 |

| Polyvinyl-chloride drinking-water pipe loops | Eight-week exposure caused 83% biovolume decline and 95% thinning of biofilm thickness; community shifted toward less problematic actinobacterial populations [19] | Monochloramine | 9 |

Interpretation

- Chloramine B penetrates extracellular polymeric matrices effectively; fluorescence microscopy shows homogeneous chlorine distribution across depths up to twenty micrometres, a penetration seldom achieved by cationic surfactants [2].

- Combined enzyme–Chloramine B regimens (protease plus Chloramine B) demonstrated synergistic elimination of tough dental-unit waterline biofilms, highlighting potential in medical device reprocessing where single agents fail [17].

- Pilot cooling-tower studies recorded a 14% electricity saving after biofilm removal, underscoring substantial economic incentives for industrial uptake [18].

- Importantly, sequence-based community profiling revealed that Chloramine B treatment did not select for highly resistant mycobacterial species, mitigating a common regulatory concern linked to long-term monochloramine use in municipal drinking-water systems [19].

Physical Description

Color/Form

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Odor

Decomposition

Melting Point

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 42 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 41 of 42 companies with hazard statement code(s):;

H302 (97.56%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (95.12%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H334 (97.56%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Corrosive;Irritant;Health Hazard